Cas no 326866-17-5 (FAAH inhibitor 1)

FAAH inhibitor 1 is a selective and potent small-molecule inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide. By effectively blocking FAAH activity, this compound enhances endocannabinoid signaling, making it a valuable tool for studying the physiological and pharmacological roles of the endocannabinoid system. Its high selectivity minimizes off-target effects, ensuring reliable experimental outcomes in neuropharmacology and pain research. FAAH inhibitor 1 exhibits favorable pharmacokinetic properties, including stability and bioavailability, facilitating in vitro and in vivo applications. Researchers utilize this inhibitor to explore potential therapeutic avenues for conditions like anxiety, inflammation, and neurodegenerative disorders.
FAAH inhibitor 1 structure
FAAH inhibitor 1 structure
商品名:FAAH inhibitor 1
CAS番号:326866-17-5
MF:C24H23N3O3S3
メガワット:497.65272
CID:834093
PubChem ID:1190414

FAAH inhibitor 1 化学的及び物理的性質

名前と識別子

    • 4-Piperidinecarboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-1-(2-thienylsulfonyl)-
    • N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-1-(2-thienylsulfonyl )-4-piperidinecarboxamide
    • FAAH inhibitor 1
    • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
    • CS-1723
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
    • 326866-17-5
    • DB-158999
    • CHEMBL460340
    • SCHEMBL21752074
    • HY-10862
    • MS-29241
    • BDBM26708
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
    • BNA86617
    • AF-399/14201006
    • Z27664401
    • AKOS001064352
    • Benzothiazole analog 3
    • MDL: MFCD02167759
    • インチ: InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28)
    • InChIKey: IVGKSFUEBSXSAE-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(N=C(C2=CC=C(NC(C3CCN(S(=O)(C4=CC=CS4)=O)CC3)=O)C=C2)S5)C5=C1

計算された属性

  • せいみつぶんしりょう: 497.09015512g/mol
  • どういたいしつりょう: 497.09015512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 789
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 144Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

FAAH inhibitor 1 セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

FAAH inhibitor 1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC23992-50 mg
FAAH inhibitor 1
326866-17-5 >98%
50mg
$580.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56288-10mg
FAAH inhibitor 1
326866-17-5 98%
10mg
¥3177.00 2023-09-07
MedChemExpress
HY-10862-5mg
FAAH inhibitor 1
326866-17-5 98.91%
5mg
¥2000 2024-05-22
MedChemExpress
HY-10862-10mg
FAAH inhibitor 1
326866-17-5 98.91%
10mg
¥3200 2024-05-22
Ambeed
A164135-10mg
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
326866-17-5 98%
10mg
$530.0 2025-02-20
MedChemExpress
HY-10862-10mM*1mLinDMSO
FAAH inhibitor 1
326866-17-5 98.91%
10mM*1mLinDMSO
¥2630 2023-07-26
MedChemExpress
HY-10862-10mM*1 mL in DMSO
FAAH inhibitor 1
326866-17-5 98.91%
10mM*1 mL in DMSO
¥2190 2024-05-22
Ambeed
A164135-100mg
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
326866-17-5 98%
100mg
$2607.0 2025-02-20
Ambeed
A164135-50mg
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
326866-17-5 98%
50mg
$1533.0 2025-02-20
1PlusChem
1P00C6W6-50mg
4-PiperidinecarboxaMide, N-[4-(6-Methyl-2-benzothiazolyl)phenyl]-1-(2-thienylsulfonyl)-
326866-17-5 98%
50mg
$1410.00 2024-05-05

FAAH inhibitor 1 関連文献

FAAH inhibitor 1に関する追加情報

FAAH Inhibitor 1: A Comprehensive Overview

The compound with CAS No. 326866-17-5, commonly referred to as FAAH Inhibitor 1, has emerged as a significant player in the field of pharmacology and drug discovery. FAAH, or Fatty Acid Amide Hydrolase, is a key enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA), which play a crucial role in maintaining the body's homeostasis. By inhibiting FAAH, this compound effectively increases the levels of endocannabinoids in the body, leading to a wide range of therapeutic effects.

Recent studies have highlighted the potential of FAAH Inhibitor 1 in treating various conditions, including chronic pain, inflammation, and neurodegenerative diseases. For instance, research published in Nature Neuroscience demonstrated that FAAH inhibition can significantly reduce neuropathic pain in animal models by enhancing the levels of anandamide, which is known for its analgesic properties. This finding underscores the importance of FAAH Inhibitor 1 in pain management strategies.

In addition to its role in pain relief, FAAH Inhibitor 1 has shown promise in addressing inflammatory disorders. A study conducted at the University of California, San Francisco (UCSF), revealed that this compound can modulate immune responses by enhancing the anti-inflammatory effects of endocannabinoids. This makes it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease (IBD), where inflammation plays a central role.

The mechanism of action of FAAH Inhibitor 1 involves selective inhibition of the FAAH enzyme without affecting other enzymes in the endocannabinoid system. This selectivity is crucial for minimizing off-target effects and ensuring therapeutic efficacy. Recent advancements in computational chemistry have enabled researchers to design more potent and selective FAAH inhibitors, further enhancing the potential of this compound.

Moreover, FAAH Inhibitor 1 has been explored for its neuroprotective properties. A study published in Neurobiology of Disease indicated that this compound can protect against neurotoxicity and promote neuronal survival in models of Alzheimer's disease. The ability to modulate endocannabinoid levels suggests that FAAH Inhibitor 1 could be a valuable tool in developing treatments for neurodegenerative disorders.

Despite its promising potential, the development of FAAH Inhibitor 1 into clinical use requires further research to address challenges such as bioavailability and long-term safety. Preclinical studies have shown that this compound exhibits good pharmacokinetic properties, but human trials are necessary to confirm its efficacy and tolerability.

In conclusion, CAS No. 326866-17-5, or FAAH Inhibitor 1, represents a groundbreaking advancement in cannabinoid research. Its ability to modulate endocannabinoid levels offers a novel approach to treating a variety of medical conditions. As research continues to uncover its full potential, this compound holds great promise for revolutionizing therapeutic interventions in pain management, inflammation, and neurodegenerative diseases.

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